molecular formula C15H16N2O4S2 B2409208 N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzenesulfonamide CAS No. 941974-33-0

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzenesulfonamide

Cat. No.: B2409208
CAS No.: 941974-33-0
M. Wt: 352.42
InChI Key: QUEZJLFNRXKEGF-UHFFFAOYSA-N
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Description

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzenesulfonamide is a complex organic compound characterized by the presence of a thiazolidine ring and a benzenesulfonamide group. This compound is notable for its diverse applications in various fields, including medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with a thiazolidine derivative. The reaction is often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of catalysts and solvents can enhance the efficiency of the synthesis process, making it more cost-effective and scalable .

Chemical Reactions Analysis

Types of Reactions

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted aromatic compounds .

Mechanism of Action

The mechanism of action of N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved . The presence of the thiazolidine ring and sulfonamide group contributes to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]benzenesulfonamide is unique due to its specific combination of a thiazolidine ring and a benzenesulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S2/c18-22(19)12-4-11-17(22)14-9-7-13(8-10-14)16-23(20,21)15-5-2-1-3-6-15/h1-3,5-10,16H,4,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUEZJLFNRXKEGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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